4-Fluoro-4'-methylbenzophenone
Overview
Description
4-Fluoro-4’-methylbenzophenone is an organic compound with the molecular formula C14H11FO. It is a derivative of benzophenone, where one of the phenyl rings is substituted with a fluorine atom and a methyl group. This compound is often used in various chemical syntheses and has applications in different fields due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-4’-methylbenzophenone can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of 4-fluorobenzoyl chloride with toluene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the synthesis of 4-Fluoro-4’-methylbenzophenone can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the yield and purity of the product, often involving precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-4’-methylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-Fluoro-4’-methylbenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of polymers, coatings, and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Fluoro-4’-methylbenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules, affecting their function and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzophenone: Similar structure but lacks the fluorine atom.
4-Fluorobenzophenone: Similar structure but lacks the methyl group.
4-Chloro-4’-methylbenzophenone: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
4-Fluoro-4’-methylbenzophenone is unique due to the presence of both fluorine and methyl substituents, which confer distinct chemical and physical properties. The fluorine atom increases the compound’s electronegativity and reactivity, while the methyl group enhances its hydrophobicity and stability.
Properties
IUPAC Name |
(4-fluorophenyl)-(4-methylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMBDAUYJQQTRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406058 | |
Record name | 4-FLUORO-4'-METHYLBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
530-46-1 | |
Record name | 4-FLUORO-4'-METHYLBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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